

Small Molecule Libraries Containing Sulfamoylbenzamides: A Technical Guide

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Compound of Interest

Compound Name: *2-chloro-N-cyclopropyl-5-sulfamoylbenzamide*

Cat. No.: *B7891683*

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Executive Summary & Scaffold Analysis

Sulfamoylbenzamides represent a privileged scaffold in medicinal chemistry, characterized by a benzene core substituted with both a sulfonamide moiety (

) and a carboxamide group (

). This dual-functionality allows the scaffold to engage in diverse hydrogen bonding networks, making it highly effective against polar binding pockets in enzymes (e.g., Carbonic Anhydrases) and structural proteins (e.g., HBV Capsid).

This guide details the design, synthesis, and screening of sulfamoylbenzamide libraries, focusing on their two most prominent applications: Hepatitis B Virus (HBV) Capsid Assembly Modulation and Carbonic Anhydrase (CA) Inhibition.

Structural Versatility

The scaffold is typically divided into three vectors for library expansion:

- Core Ring: Usually a phenyl ring, often substituted with halogens (Cl, F) to modulate metabolic stability and pKa.
- Sulfonamide Vector (): Targets hydrophilic regions or specific metal ions (e.g., in CA).
- Carboxamide Vector (): Provides hydrophobic contacts and directs the molecule into deep hydrophobic pockets.

Library Design & Synthesis Strategies

Synthetic Workflow

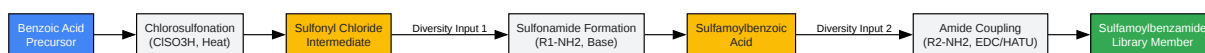
The construction of sulfamoylbenzamide libraries generally follows a modular, divergent pathway ideal for high-throughput parallel synthesis. The most robust route utilizes 4-sulfamoylbenzoic acid or 3-sulfamoylbenzoic acid precursors.

Core Protocol: Divergent Amidation

- Chlorosulfonation: Reaction of benzoic acid with chlorosulfonic acid () introduces the sulfonyl chloride group.
- Sulfonamide Formation: Nucleophilic attack by amine creates the sulfonamide.
- Carboxamide Coupling: The carboxylic acid is activated (using EDC/HOBt or HATU) and coupled with amine

Visualization: Library Synthesis Workflow

The following diagram illustrates the parallel synthesis logic used to generate diversity.



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Caption: Modular synthesis pathway allowing independent variation of sulfonamide (R1) and carboxamide (R2) substituents.

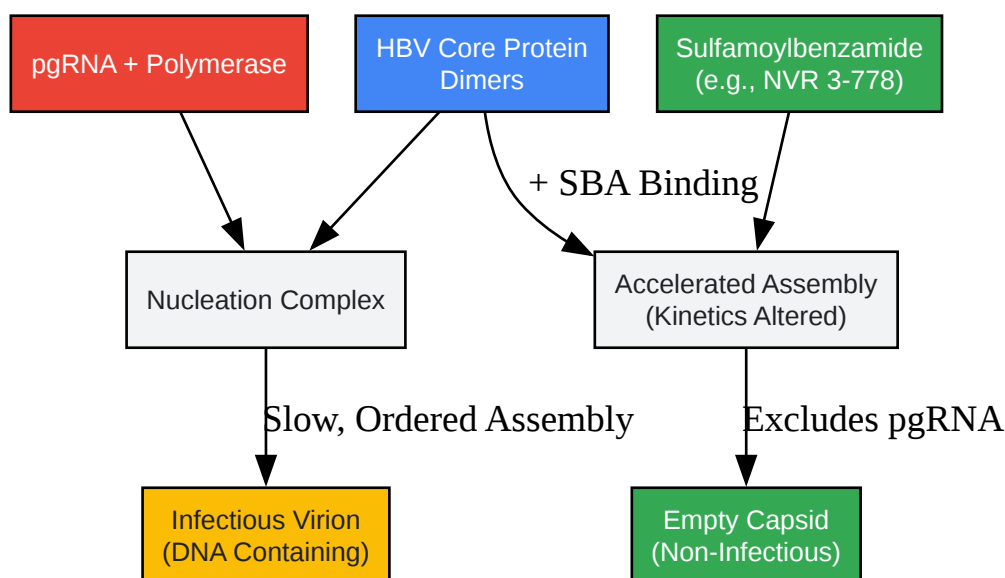
Case Study I: HBV Capsid Assembly Modulators (CAMs)

Sulfamoylbenzamides (SBAs) have emerged as Class II Capsid Assembly Modulators.[1] Unlike Class I modulators (which form aberrant polymers), SBAs accelerate capsid assembly but prevent the encapsidation of pre-genomic RNA (pgRNA), leading to the formation of "empty" capsids.[1]

Mechanism of Action

- Target: The hydrophobic pocket at the dimer-dimer interface of the HBV Core protein (Cp).
- Effect: The SBA molecule acts as a "molecular wedge," altering the quaternary structure and kinetics of assembly.
- Key Compound: NVR 3-778 (Clinical Candidate).

Visualization: HBV Inhibition Mechanism



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Caption: Sulfamoylbenzamides divert HBV core dimers toward empty capsid formation, blocking viral replication.

Critical SAR Insights (NVR 3-778 Series)

Region	Modification	Biological Effect
Benzene Core	4-F or 4-Cl substitution	Improves metabolic stability; blocks oxidation.
Sulfonamide	Morpholine or aliphatic amines	Maintains solubility; interacts with solvent-exposed region.
Carboxamide	p-substituted anilines	Critical for hydrophobic pocket binding at the dimer interface.

Case Study II: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group (ZBG). Sulfamoylbenzamides are potent inhibitors of human Carbonic Anhydrases (hCA), particularly isoforms hCA II (glaucoma), hCA IX (hypoxic tumors), and hCA VII (neuropathic pain).[2]

Selectivity Profiles

Recent libraries have demonstrated nanomolar potency against hCA II and IX.

- Mechanism: The sulfonamide nitrogen coordinates directly to the catalytic ion in the enzyme active site.
- Selectivity: Achieved by varying the "tail" (carboxamide region) to interact with the variable hydrophobic and hydrophilic patches at the entrance of the active site.

Quantitative Data: Inhibition Constants ()

Data derived from recent structure-activity studies (e.g., Zaigham et al., 2023).

Compound ID	(Sulfonamide)	(Carboxamide)	hCA I (nM)	hCA II (nM)	hCA IX (nM)
Acetazolamide	(Control)	-	250	12.5	25
SBA-1	Morpholine	4-F-Phenyl	15.2	0.8	5.4
SBA-2	Cyclopropyl	4-Cl-Phenyl	45.1	2.1	1.2
SBA-3	Benzyl	3-Me-Phenyl	120	8.5	18.3

“

Interpretation: SBA-1 shows extreme potency for hCA II (glaucoma target), while SBA-2 demonstrates selectivity for the tumor-associated hCA IX.

Experimental Protocols

Protocol: Parallel Synthesis of Sulfamoylbenzamides

Objective: To synthesize a 24-member library for HTS.

- Stock Preparation: Prepare 0.2 M solutions of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM.
- Sulfonamide Formation:
 - Dispense 500 μ L of acid chloride stock into reaction vials.
 - Add 1.1 eq of amine () and 2.0 eq of DIPEA.
 - Shake at RT for 4 hours.
 - Validation: LC-MS check for sulfonamide mass.
- Activation:
 - Evaporate solvent. Redissolve residue in DMF.
 - Add 1.2 eq HATU and 2.0 eq DIPEA. Shake for 15 mins.
- Amide Coupling:
 - Add 1.2 eq of aniline/amine ().
 - Heat at 50°C for 12 hours.
- Purification:
 - Precipitate with water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: HBV Capsid Assembly Assay (In Vitro)

Objective: To distinguish between Class I and Class II modulators.

- Protein: Purify recombinant HBV Core protein (Cp149) from E. coli.

- Assembly Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
- Reaction:
 - Incubate Cp149 dimers (10 μ M) with test compound (10-50 μ M).
 - Initiate assembly by increasing ionic strength (add NaCl to 300 mM final).
- Detection:
 - Light Scattering: Measure turbidity at 350 nm (Class I causes massive aggregation/turbidity; Class II accelerates assembly but maintains ordered particles).
 - Electron Microscopy: Negative stain EM to visualize particle morphology (Class II = Empty spherical capsids).

References

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